Chloroethane

Catalog No.
S566953
CAS No.
75-00-3
M.F
C2H5Cl
M. Wt
64.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloroethane

CAS Number

75-00-3

Product Name

Chloroethane

IUPAC Name

chloroethane

Molecular Formula

C2H5Cl

Molecular Weight

64.51 g/mol

InChI

InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3

InChI Key

HRYZWHHZPQKTII-UHFFFAOYSA-N

SMILES

CCCl

Solubility

0.574 g/100 mL at 68 °F (NTP, 1992)
0.574 g/100 ml in water @ 20 °C
48.3 g/100 ml in alc
0.447 g/100 g water at 0 °C
Solubility: 0.07 g water/100 g ethyl chloride at 0 °C; 103 g acetone/100 g ethyl chloride at 25 °C; 110 g benzene/100 g ethyl chloride at 25 °C; 87 g n-heptane/100 g ethyl chloride at 25 °C; 48 g ethanol/100 g ethyl chloride at 21 °C; 37 g methanol/100 g ethyl chloride at 25 °C; 0.6 G water/100 g ethyl chloride at 20 °C
For more Solubility (Complete) data for ETHYL CHLORIDE (6 total), please visit the HSDB record page.
0.6%

Synonyms

Chemirosa, Cloretilo, Chloraethyl Dr. Henning, Chloride, Ethyl, Chloroethane, Cloretilo Chemirosa, Ethyl Chloride, Gebauer Ethyl Chloride, Gebauer's Ethyl Chloride, Gebauers Ethyl Chloride, WariActiv

Canonical SMILES

CCCl

Organic Chemistry Research:

  • Synthesis of Ethylated Compounds: Chloroethane serves as a crucial reactant in the ethylation process, where an ethyl group (C₂H₅) is introduced into another molecule. This technique is employed in the synthesis of various organic compounds, including pharmaceuticals, dyes, and pesticides [Source: National Library of Medicine, ""].
  • Study of Reaction Mechanisms: Due to its well-defined reactivity, chloroethane is often used as a model substrate in mechanistic studies of organic reactions. Understanding the reaction pathway involving chloroethane helps researchers gain insights into similar processes involving more complex molecules [Source: American Chemical Society, ""].

Environmental Science Research:

  • Investigating Air Pollution: Chloroethane is a volatile organic compound (VOC) and can contribute to air pollution. Researchers use it as a tracer gas to study atmospheric transport and transformation processes of VOCs, gaining valuable information about their environmental impact [Source: Environmental Protection Agency, ""].
  • Assessing Environmental Fate and Transport: Studies involving chloroethane contribute to the understanding of the behavior of organic chemicals in the environment. Researchers track its degradation, persistence, and movement in various environmental compartments, such as soil, water, and air [Source: Agency for Toxic Substances and Disease Registry, ""].

Biomedical Research:

  • Limited Applications in Modern Medicine: While historically used as a topical anesthetic and refrigerant, chloroethane has largely been replaced by safer alternatives due to potential health risks. However, limited research explores its potential use in specific medical applications, such as pain relief for sports injuries, under controlled and monitored settings [Source: Department of Climate Change, Energy, the Environment and Water (Australia), ""].

Chloroethane, also known as ethyl chloride, is a colorless, flammable gas or refrigerated liquid with the chemical formula C2H5Cl\text{C}_2\text{H}_5\text{Cl}. It has a faintly sweet odor and was historically significant as a precursor in the production of tetraethyl lead, a gasoline additive. Chloroethane was first synthesized in 1440 by Basil Valentine through the reaction of ethanol and hydrochloric acid. Over the years, various methods have been developed for its synthesis, but it is primarily produced today through the hydrochlorination of ethylene .

Chloroethane presents several safety hazards:

  • Toxicity: Inhalation of chloroethane can cause intoxication, dizziness, and unconsciousness at high concentrations [4]. Chronic exposure may have adverse effects on the lungs, liver, and kidneys based on animal studies [4].
  • Flammability: As mentioned earlier, chloroethane is highly flammable and can readily ignite with a spark or flame [2]. Exposure to heat sources should be avoided.
  • Reactivity: Chloroethane can react violently with strong oxidizers and some metals [2]. Proper handling procedures are essential to prevent accidents.
Safety precautions

When handling chloroethane, it is crucial to wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a respirator in well-ventilated areas [2].

Data source:

  • Wikipedia:
  • Chloroethane (ethyl chloride) - DCCEEW:
  • Ethyl chloride (Chloroethane) - Environmental Protection Agency: )
  • Ethyl chloride (Chloroethane) - Environmental Protection Agency: )
  • Organic Chemistry by John McMurry (8th Edition): [Book: Organic Chemistry by John McMurry]

  • Hydrochlorination: The primary method of production involves the reaction of ethylene with hydrochloric acid:
    C2H4+HClC2H5Cl\text{C}_2\text{H}_4+\text{HCl}\rightarrow \text{C}_2\text{H}_5\text{Cl}
  • Dehydrochlorination: Chloroethane can lose hydrochloric acid to form ethylene:
    C2H5ClC2H4+HCl\text{C}_2\text{H}_5\text{Cl}\rightarrow \text{C}_2\text{H}_4+\text{HCl}
  • Reactions with Metals: Chloroethane reacts with metals like aluminum to form organoaluminum compounds:
    3C2H5Cl+2Al3C2H5AlCl23\text{C}_2\text{H}_5\text{Cl}+2\text{Al}\rightarrow 3\text{C}_2\text{H}_5\text{AlCl}_2
  • Hydrolysis: In the presence of water, chloroethane can be hydrolyzed to yield ethanol and hydrochloric acid:
    C2H5Cl+H2OC2H5OH+HCl\text{C}_2\text{H}_5\text{Cl}+\text{H}_2\text{O}\rightarrow \text{C}_2\text{H}_5\text{OH}+\text{HCl}

Chloroethane exhibits various biological activities, particularly as a central nervous system depressant. Short-term exposure to chloroethane vapors can lead to symptoms resembling alcohol intoxication, such as dizziness and decreased reaction times. Higher concentrations may result in unconsciousness or even fatal respiratory failure . While chloroethane has shown mutagenic effects in certain bacterial assays (e.g., Salmonella typhimurium), it has not been classified as carcinogenic in humans by the International Agency for Research on Cancer .

Chloroethane can be synthesized through several methods:

  • Hydrochlorination of Ethylene: This is the most common method, where ethylene reacts with hydrochloric acid.
  • Reaction of Ethanol with Hydrochloric Acid: Historically significant but less economically viable today.
  • Chlorination of Ethane: This method is less preferred due to lower yields and higher costs.
  • By-product from Vinyl Chloride Production: Some chloroethane is produced incidentally during the manufacture of vinyl chloride .

Chloroethane has several applications:

  • Anesthetic: Used historically as a local anesthetic in medical settings due to its rapid cooling effect when applied topically.
  • Ethylating Agent: Employed in organic synthesis to introduce ethyl groups into various compounds.
  • Production of Ethyl Cellulose: Utilized in making thickening agents for paints and cosmetics.
  • Refrigerant and Aerosol Propellant: Although usage has declined due to environmental regulations .

Chloroethane belongs to a class of compounds known as chlorinated hydrocarbons. Here are some similar compounds along with a comparison highlighting their uniqueness:

CompoundChemical FormulaKey UsesToxicity Level
ChloroethaneC2H5Cl\text{C}_2\text{H}_5\text{Cl}Anesthetic, Ethylating agentModerate
DichloroethaneC2H4Cl2\text{C}_2\text{H}_4\text{Cl}_2Solvent, Intermediate in synthesisHigh
TrichloroethaneC2HCl3\text{C}_2\text{HCl}_3Solvent, Degreasing agentVery High
1-ChloropropaneC3H7Cl\text{C}_3\text{H}_7\text{Cl}Solvent, Chemical intermediateModerate

Chloroethane is unique among these compounds due to its historical use as an anesthetic and its relatively lower toxicity compared to other chlorinated hydrocarbons like trichloroethane. Its applications have diminished over time due to regulatory pressures and safety concerns associated with chlorinated solvents .

Physical Description

Ethyl chloride appears as a clear colorless gas with a pungent odor. Flash point -58 °F. Boiling point 54 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket.
Liquid
Colorless gas or liquid (below 54 degrees F) with a pungent, ether-like odor; Note: Shipped as a liquefied compressed gas; [NIOSH]
Colorless gas or liquid (below 54 °F) with a pungent, ether-like odor.
Colorless gas or liquid (below 54 °F) with a pungent, ether-like odor. [Note: Shipped as a liquefied compressed gas.]

Color/Form

COLORLESS LIQUID
Colorless gas or liquid (below 54 degrees F) ... [Note: Shipped as a liquefied compressed gas].

XLogP3

1.2

Exact Mass

64.0079779 g/mol

Monoisotopic Mass

64.0079779 g/mol

Boiling Point

54.1 °F at 760 mmHg (NTP, 1992)
12.3 °C @ 760 mm Hg
54 °F

Flash Point

-58 °F (NTP, 1992)
-50 °C
-58 °F (-50 °C) (Closed cup)
-58 °F (liquid)
NA (Gas) -58 °F (Liquid)

Heavy Atom Count

3

Taste

Burning taste

Vapor Density

2.22 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
2.22 (Air= 1.00)
2.23

Density

0.906 at 53.96 °F (USCG, 1999) - Less dense than water; will float
0.9214 @ 0 °C/4 °C
Saturated vapor density= 0.25180 lb/cu ft @ 75 °C
0.92 (liquid at 32 °F)
0.92 (Liquid at 32 °F)
2.23(relative gas density)

LogP

1.43 (LogP)
log Kow= 1.43
1.54

Odor

Ethereal odor
Pungent
... Pungent, ether-like odor ...

Odor Threshold

Odor Threshold Low: 4.2 [mmHg]
Odor threshold from NJ "Hazardous Substance Fact Sheet"
10-12 mg/cu m (recognition in air)

Decomposition

Thermally stable to 400 °C; thermal splitting yields ethylene and hydrogen chloride.
Hazardous decomposition products: Toxic gases and vapors (such as hydrogen chloride, phosgene, and carbon monoxide) may be release in a fire involving ethyl chloride.

Melting Point

-218 °F (NTP, 1992)
-138.7 °C
-218 °F

UNII

46U771ERWK

GHS Hazard Statements

H220: Extremely flammable gas [Danger Flammable gases];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

Anesthetics, Local
Ethyl chloride is applied topically as a spray.
For use in local anesthesia ... /and/ used as a counterirritant ... .
MEDICATION (VET): Use of ethyl chloride ... restricted to the cat. ... May also be used to anesthetize birds. ... /Also/ for parakeets and canaries ... .
For more Therapeutic Uses (Complete) data for ETHYL CHLORIDE (7 total), please visit the HSDB record page.

Vapor Pressure

1000 mmHg at 68 °F ; 457 mmHg at 32 °F (NTP, 1992)
1010.0 [mmHg]
1010 mm Hg at 20 °C
1000 mmHg

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Impurities

If prepared from industrial methylated spirit it contains a small variable proportion of methyl chloride.

Other CAS

75-00-3
16520-13-1
68411-72-3

Absorption Distribution and Excretion

IT IS EASILY ABSORBED THROUGH MUCOUS MEMBRANES AND THE LUNG AND THROUGH THE SKIN. ETHYL CHLORIDE IS QUICKLY ELIMINATED FROM THE BODY; MOST OF THIS ELIMINATION OCCURS THROUGH THE LUNG.
The major portion of an inhaled dose is eliminated unchanged in exhaled breath, but minute traces may remain in the blood for some time ... . Some of the compound is also excreted in the urine, feces, and sweat.

Metabolism Metabolites

... Ethyl chloride is not metabolized to a significant degree.
... Dechlorination of a number of chloroethanes ... /was evaluated/ using hepatic microsome preparations from rats. ... For monochloroethane, enzymatic losses of chlorine amounted to less than 0.5 percent of the initial amount of radiolabel used. However, ... some dechlorination (not quantified) occurred in the absence of NADP, suggesting an alternate pathway of metabolism or a nonenzymatic breakdown of the compound.
Because chloroethane is a small lipophilic compound, simple diffusion accounts for its absorption across membranes, and its higher affinity for lipids determines its distribution. Metabolism of chloroethane is believed to occur exclusively in the liver. The two major pathways are the production of acetaldehyde by cytochrome P450, and conjugation of chloroethane with glutathione to form S-ethyl-glutathione (catalyzed by glutathione S-transferase). The P450 enzyme CYP2El is responsible for chloroethane metabolism. The latter reaction is catalyzed by glutathione-S-transferase enzymes. Acetaldehyde is rapidly metabolized to acetic acid by aldehyde dehydrogenase. S-ethyl-glutathione can be furhter metabolized to S-ethyl-N-acety-L-cysteine (by γ-glutamyltranspeptidase, cysteinyl glycinase, and N-acetyltransferase, NAT) or S-ethyl-L-cysteine (by γ-glutamyltranspeptidase and cysteinyl glycinase). Chloroethane is eliminated from the body by pulmonary exhalation. (L935)

Wikipedia

Chloroethane
Chloryl

Drug Warnings

Because ethyl chloride is highly flammable, it should not be used in areas where ignition may occur. ... The drug should not be applied to broken skin or mucous membranes. During application of ethyl chloride, the skin adjacent to the area being treated should be covered with petrolatum to protect against tissue sloughing. ... Caution must be observed to avoid spilling the liquid on the skin. ... Deep general anesthesia followed by death has been reported. ... The patient should be observed for delayed nephrotoxicity or hepatotoxicity.
... The drug incr cardiac irritability and causes spontaneous arrhythmias. Asystole may occur before medullary paralysis. For this reason, the use of the drug by inhalation has been abandoned.

Use Classification

Chemical Classes -> Volatile organic compounds
Hazardous Air Pollutants (HAPs)
Hazard Classes and Categories -> Flammable - 4th degree

Methods of Manufacturing

Prepared by the action of chlorine on ethylene in the presence of hydrochloric acid and light; by action of chlorine on ethylene in presence of chlorides of copper, iron, antimony, and calcium; by heating alcohol, hydrochloric acid and zinc chloride.
THERMAL CHLORINATION OF ETHANE.
By-product of vinyl chloride production or direct reduction of vinyl chloride; hydrochlorination of ethylene.

General Manufacturing Information

Wholesale and Retail Trade
All Other Basic Organic Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Pharmaceutical and Medicine Manufacturing
All Other Basic Inorganic Chemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Ethane, chloro-: ACTIVE
Ethane, chloro derivs.: ACTIVE
ETHYL CHLORIDE IS COMMERCIALLY AVAILABLE IN METAL TUBES WITH VALVE CLOSURES OR IN GLASS BOTTLES WITH SPRING RELEASE CLOSURES. THESE CONTAINERS HAVE VARIOUS SIZE NOZZLE OPENINGS FOR REGULATION OF SPRAY.
DOW USES MATERIAL CAPTIVELY FOR ETHYL CELLULOSE PRODUCTION AND SELLS MATERIAL; HERCULES MAINTAINS A FACILITY FOR ETHYL CHLORIDE MANUFACTURE.
IN 1982: STAUFFER IDLED ITS LONG BEACH, CA PLANT; ETHYL CORP PLACED ITS BATON ROUGE, LA PLANT ON STANDBY.
THE EPA PHASEDOWN OF ALKYL LEAD COMPOUNDS IN GASOLINE CAUSED A STEADY DECLINE IN THE USE OF ETHYL CHLORIDE.

Analytic Laboratory Methods

NIOSH Method 2519. Analyte: Ethyl chloride. Matrix: Air. Procedure: Gas chromatography, flame ionization detector. For ethyl chloride this method has an estimated detection limit of 0.01 mg/sample. The overall precision/RSD is 0.024 @ 3.4 to 15 mg/sample. Applicability: The working range is 330 to 6700 mg/cu m (130 to 2500 ppm) for a 3-liter air sample. Interferences: None known.
EPA Method 502.1. Purge-and-Trap Gas Chromatography with halogen-specific detector for the determination of halogenated volatile compounds including chloroethane in finished drinking water, raw source water, or drinking water in any treatment stage. Under the prescribed conditions, for chloroethane the method detection limit is 0.008 ug/l.
EPA Method 502.2: Purge-and-Trap Capillary Column Gas Chromatography with Photoionization and Electrolytic Conductivity Detectors in Series. The method is applicable for the determination of volatile organic compounds in finished drinking water, raw source water, or drinking water in any treatment stage. For chloroethane, no results were given for the photoionization detector. The method has a detection limit of 0.1 ug/l, a percent recovery of 96%, and a standard deviation of recovery of 3.8 using the electrolytic conductivity detector.
EPA Method 524.1. Purge-and-Trap Gas Chromatography/Mass Spectrometry. The method is applicable for the determination of volatile organic compounds in water, finished drinking water, raw source water, or drinking water in any treatment stage. For chloroethane the method has no detection limit and no standard deviation.
For more Analytic Laboratory Methods (Complete) data for ETHYL CHLORIDE (8 total), please visit the HSDB record page.

Storage Conditions

MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMPOSE INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL WELL VENTILATED PLACE, OUT OF THE DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, AND SHOULD BE PERIODICALLY INSPECTED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED ...
ETHYL CHLORIDE SHOULD BE ... STORED IN TIGHT CONTAINERS, PREFERABLY HERMETICALLY SEALED ... .
Protect containers against physical damage. Outdoor or detached storage is preferred. For indoor storage, store in a standard flammable liquid storage room. Keep away from ignitable materials or oxidizing agents. Remove any sources of ignition, spark or heat.
Storage temp: ambient

Interactions

IN THE PRESENCE OF ... /HALOGENATED HYDROCARBON ANESTHETICS, INCL ETHYL CHLORIDE/, ADMIN OF EPINEPHRINE, ISOPROTERENOL, OR LEVARTERENOL MARKEDLY INCR INCIDENCE OF CARDIAC ARRHYTHMIAS.

Stability Shelf Life

AT LOW TEMP OR UNDER INCREASED PRESSURE, ETHYL CHLORIDE IS A MOBILE, VERY VOLATILE LIQUID.
WHEN LIBERATED AT ORDINARY ROOM TEMP FROM ITS SEALED CONTAINER (USUALLY A TUBE WITH AUTOMATIC CLOSURE) IT VAPORIZES AT ONCE
Thermally stable to 400 °C

Dates

Modify: 2023-08-15

Inhalant Abuse of Ethyl Chloride Spray: A Case Report

Laura Hager, Felicia Kamp, Lisa Proebstl, Nina Behle, Oliver Pogarell, Gabriele Koller
PMID: 34237782   DOI: 10.1055/a-1483-9865

Abstract

Ethyl chloride spray, which is usually used to relieve pain after injuries, is increasingly being used as a sniffing alternative. The number of people using this is rising due to its easy availability, cost-effectiveness and legality. The high lipid solubility of ethyl chloride leads to a rapid absorption of it in the lungs. However, data on the biotransformation of ethyl chloride in humans are sparse. We present the case of a 53-year-old male who had been inhaling ethyl chloride up to 3 times a week since 25 years, and describe his symptoms and the circumstances of abuse. This should help raise awareness of this issue so that abuse can be recognized early and rapid action taken.


Comparison of the Effects of Vapocoolant Spray and Topical Anesthetic Cream on Pain During Intraarticular Injection of the Shoulder: A Randomized Double-Blind Controlled Trial

Young-Eun Moon, Sang-Hyun Kim, Hyun Seok, Seung Yeol Lee
PMID: 32445850   DOI: 10.1016/j.apmr.2020.04.021

Abstract

This study was performed to compare the effects of a vapocoolant spray and a eutectic mixture of local anesthetics (EMLA) cream on reducing pain during intra-articular (IA) injection of the shoulder.
Double-blind randomized placebo-controlled clinical trial.
University hospital.
Patients (N=63) who underwent IA injection of the shoulder joint were randomized into the spray group, EMLA group, or placebo group.
Placebo cream+vapocoolant spray (spray group), EMLA cream+placebo spray (EMLA group), or placebo cream+placebo spray (placebo group) before IA injection.
A 100-mm visual analog scale (VAS) for injection pain and 5-point Likert scales for participant satisfaction and preference for repeated use were administered immediately after IA injection.
The VAS scores for pain during IA injection were 30.0 (95% CI, 19.7-41.2) in the spray group, 50.0 (95% CI, 37.7-63.0) in the EMLA group, and 53.8 (95% CI, 41.6-65.0) in the placebo group (F=6.403, P<.01). The spray group showed significantly better Likert scale scores than the placebo group for participant satisfaction (P=.003) and preference for repeated use (P<.001).
Vapocoolant spray was effective in reducing pain during IA injection of the shoulder.


Pain perception during transabdominal chorionic villus sampling: a randomized trial comparing topical ethyl chloride anesthetic spray and lidocaine injection

Patricia Rekawek, Joanne L Stone, Brittany Robles, Katherine A Connolly, Catherine A Bigelow, Felipe Tudela, Angela T Bianco
PMID: 30983457   DOI: 10.1080/14767058.2019.1607288

Abstract

Chorionic villus sampling is an important invasive procedure used for early antenatal genetic testing that can be associated with anxiety and fear of pain. Pain analgesia prior to chorionic villus sampling can be offered with subdermal lidocaine; however, lidocaine injection itself is associated with pain. Our objective was to determine whether administration of topical ethyl chloride anesthetic spray is associated with decreased pain perception during transabdominal chorionic villus sampling compared to 1% lidocaine subdermal injection.
Women undergoing transabdominal chorionic villus sampling from 10 to 13 weeks and 6 days in an outpatient setting were randomized with equal allocation to either 1% lidocaine injection or topical ethyl chloride anesthetic spray prior to the procedure. Women were asked about their pain on a scale of 0-100 prior to, during, and after the procedure. The primary outcome was pain perception during time of transabdominal chorionic villus sampling as measured on a 100-mm visual analog scale. The secondary outcome was pain immediately after procedure.
From October 2016 to June 2017, a total of 120 women were enrolled (63 in the lidocaine injection group and 57 in the topical ethyl chloride anesthetic spray group). Baseline demographic characteristics were similar between groups. During the procedure, patients in the topical ethyl chloride arm demonstrated significantly higher pain scores compared to the lidocaine injection group (median score of 50 mm (interquartile range [IQR]: 40-65) versus 50 mm (IQR: 30-60);
= .03). There was no significant difference in pain scores before or after the procedure.
During transabdominal chorionic villus sampling procedures, topical ethyl chloride anesthetic spray is associated with a higher distribution of pain scores as compared to 1% lidocaine subdermal injection, which suggests higher levels of pain.
: This trial is registered with clinicaltrials.gov (
). https://clinicaltrials.gov/ct2/show/NCT03140293?term=NCT03140293&rank=1.


"High" on Muscle Spray - Ethyl Chloride Abuse

Navin Kuthiah, Chaozer Er
PMID: 30926979   DOI:

Abstract




Reversible Ethyl Chloride Neurotoxicity: A Case Report

Abdullah M Al-Ajmi, Mohamad A Morad, Paul E Cooper, Loqman H Hassino, Mohamed A Siddeiq
PMID: 29157319   DOI: 10.1017/cjn.2017.262

Abstract




Ethyl chloride spray for musculoskeletal ultrasound-guided injections: An alternative to subcutaneous injection of local anesthetic solution

Amit Shah, Alessandro Vidoni, Sharon McGarry, Mark Davies, Steven James, Rajesh Botchu
PMID: 29205374   DOI: 10.1002/jcu.22561

Abstract

Ultrasound-guided injections such as steroid injections are common procedures involving the musculoskeletal system. They are usually performed after a subcutaneous injection of local anesthetic (LA), which can be painful. In 126 consecutive patients, local anesthesia was performed using ethyl chloride spray prior to a therapeutic ultrasound-guided injection in joints, tendons, or bursae. Ninety-nine (78.5%) patients found the use of ethyl chloride spray helpful. The use of ethyl chloride spray is an effective, patient-friendly alternative to the standard injection of local aesthetic for ultrasound-guided therapeutic musculoskeletal injections with the advantage of a lower cost of $0.18 per procedure.


Reductive dechlorination of 1,2-dichloroethane in the presence of chloroethenes and 1,2-dichloropropane as co-contaminants

Peng Peng, Uwe Schneidewind, Pieter Jan Haest, Tom N P Bosma, Anthony S Danko, Hauke Smidt, Siavash Atashgahi
PMID: 31250061   DOI: 10.1007/s00253-019-09985-8

Abstract

1,2-Dichloroethane (1,2-DCA) is one of the most abundant manmade chlorinated organic contaminants in the world. Reductive dechlorination of 1,2-DCA by organohalide-respiring bacteria (OHRB) can be impacted by other chlorinated contaminants such as chloroethenes and chloropropanes that can co-exist with 1,2-DCA at contaminated sites. The aim of this study was to evaluate the effect of chloroethenes and 1,2-dichloropropane (1,2-DCP) on 1,2-DCA dechlorination using sediment cultures enriched with 1,2-DCA as the sole chlorinated compound (EA culture) or with 1,2-DCA and tetrachloroethene (PCE) (EB culture), and to model dechlorination kinetics. Both cultures contained Dehalococcoides as most predominated OHRB, and Dehalogenimonas and Geobacter as other known OHRB. In sediment-free enrichments obtained from the EA and EB cultures, dechlorination of 1,2-DCA was inhibited in the presence of the same concentrations of either PCE, vinyl chloride (VC), or 1,2-DCP; however, concurrent dechlorination of dual chlorinated compounds was achieved. In contrast, 1,2-DCA dechlorination completely ceased in the presence of cis-dichloroethene (cDCE) and only occurred after cDCE was fully dechlorinated. In turn, 1,2-DCA did not affect dechlorination of PCE, cDCE, VC, and 1,2-DCP. In sediment-free enrichments obtained from the EA culture, Dehalogenimonas 16S rRNA gene copy numbers decreased 1-3 orders of magnitude likely due to an inhibitory effect of chloroethenes. Dechlorination with and without competitive inhibition fit Michaelis-Menten kinetics and confirmed the inhibitory effect of chloroethenes and 1,2-DCP on 1,2-DCA dechlorination. This study reinforces that the type of chlorinated substrate drives the selection of specific OHRB, and indicates that removal of chloroethenes and in particular cDCE might be necessary before effective removal of 1,2-DCA at sites contaminated with mixed chlorinated solvents.


Enantioselective Synthesis of the Ethyl Analog of the Marine Alkaloid Haliclorensin C

Guillaume Guignard, Núria Llor, David Pubill, Joan Bosch, Mercedes Amat
PMID: 30889939   DOI: 10.3390/molecules24061069

Abstract

The enantioselective synthesis (3.7% overall yield in nine steps from
) and biological screening of the ethyl analog of the macrocyclic marine alkaloid haliclorensin C (compound
) are reported. Amino alcohol
, generated by a LiNH₂BH₃-promoted reductive ring-opening/debenzylation sequence from phenylglycinol-derived lactam
, was used as the starting chiral linear building block. Incorporation of the undecene chain via the nosyl derivative
, methylenation of the pentanol moiety, and a ring-closing metathesis are the key steps of the synthesis.


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